REACTION_CXSMILES
|
[CH:1]([NH:4][CH:5]([CH3:8])[CH2:6][OH:7])([CH3:3])[CH3:2].[H-].[Na+].[CH3:11][O:12][CH2:13]Cl.C(=O)([O-])O.[Na+]>C1COCC1>[CH:1]([NH:4][CH:5]([CH3:8])[CH2:6][O:7][CH2:11][O:12][CH3:13])([CH3:3])[CH3:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
2-isopropylamino-1-propanol
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(CO)C
|
Name
|
|
Quantity
|
504 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 45 minutes
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC(COCOC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |